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Compound of Interest

Compound Name: CHMFL-PI4K-127

Cat. No.: B10821518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and

biological activity of CHMFL-PI4K-127, a potent and selective inhibitor of Plasmodium

falciparum phosphatidylinositol 4-kinase (PfPI4K). This document is intended to serve as a

comprehensive resource for researchers in the fields of malaria drug discovery and kinase

inhibitor development.

Chemical Structure and Properties
CHMFL-PI4K-127, with the IUPAC name 5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]-N-

methylpyridine-3-carboxamide, is a novel synthetic compound belonging to the bipyridine-

sulfonamide chemotype.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of CHMFL-PI4K-127
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Property Value Source

Molecular Formula C₁₈H₁₅ClN₄O₃S [3][4]

Molecular Weight 402.86 g/mol [3]

IUPAC Name

5-[5-(benzenesulfonamido)-6-

chloro-3-pyridinyl]-N-

methylpyridine-3-carboxamide

ChEMBL ID CHEMBL4752128

CAS Number 2377604-81-2

Canonical SMILES
CNC(=O)c1cncc(c1)c1cc(c(cl)

n1)NS(=O)(=O)c1ccccc1

Mechanism of Action and Signaling Pathway
CHMFL-PI4K-127 is a highly potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-

kinase (PfPI4K), a crucial enzyme in the parasite's life cycle. PfPI4K is responsible for the

phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate

(PI4P). PI4P is a key signaling lipid that regulates various essential cellular processes in the

parasite, including membrane trafficking and phospholipid biosynthesis.

The inhibition of PfPI4K by CHMFL-PI4K-127 disrupts the production of PI4P, leading to a

cascade of downstream effects that ultimately inhibit parasite growth and replication. One of

the key pathways affected is the regulation of another kinase, PfCDPK7, whose localization

and activity are dependent on PI4P. PfCDPK7, in turn, regulates the synthesis of

phosphatidylcholine (PC), a major component of cellular membranes, by phosphorylating and

activating enzymes such as phosphoethanolamine-N-methyltransferase (PMT) and

ethanolamine kinase (EK). By blocking the initial step in this pathway, CHMFL-PI4K-127
effectively halts the production of essential phospholipids, leading to parasite death.
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Inhibition by CHMFL-PI4K-127
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PfPI4K Signaling Pathway and Inhibition by CHMFL-PI4K-127.

Biological Activity
CHMFL-PI4K-127 exhibits potent activity against the blood and liver stages of Plasmodium

parasites, including drug-resistant strains. Its high selectivity for PfPI4K over human kinases

makes it an attractive candidate for further drug development.

Table 2: In Vitro Activity of CHMFL-PI4K-127

Target/Strain Assay Type IC₅₀ / EC₅₀ (nM) Source

PfPI4K Kinase Assay 0.9

P. falciparum (3D7) Growth Inhibition 25.1

P. falciparum (drug-

resistant strains)
Growth Inhibition 23-47

Table 3: In Vivo Efficacy of CHMFL-PI4K-127 in Rodent Models
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Parasite Stage Dosing Regimen Efficacy Source

Blood Stage 80 mg/kg (oral)
Antimalarial efficacy

observed

Liver Stage 1 mg/kg (oral)
Antimalarial efficacy

observed

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of CHMFL-PI4K-127 have

been reported in the primary literature. Below are generalized methodologies for key

experiments. For precise details, it is recommended to consult the original publication:

Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide

(CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial

activity against both blood and liver stages of Plasmodium. Eur J Med Chem. 2020 Feb

15:188:112012.

Chemical Synthesis
The synthesis of CHMFL-PI4K-127 involves a multi-step process starting from commercially

available precursors. A generalized workflow is depicted below.

Starting Materials
(e.g., substituted pyridines) Suzuki Coupling Bipyridine Intermediate Sulfonylation Sulfonamide Intermediate Amidation CHMFL-PI4K-127

Click to download full resolution via product page

Generalized Synthetic Workflow for CHMFL-PI4K-127.

Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification

methods are critical for successful synthesis and should be obtained from the primary research

article.

In Vitro PfPI4K Inhibition Assay
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The inhibitory activity of CHMFL-PI4K-127 against the PfPI4K enzyme is typically determined

using a biochemical assay that measures the phosphorylation of a substrate. A common

method is a luminescence-based kinase assay.

Assay Preparation

Kinase Reaction

Signal Detection

Data Analysis

Prepare serial dilutions of
CHMFL-PI4K-127

Add compound and enzyme/substrate
 to microplate wells

Prepare PfPI4K enzyme
and substrate solution

Incubate to allow
kinase reaction

Add detection reagent
(e.g., ADP-Glo™)

Measure luminescence

Calculate % inhibition

Determine IC₅₀ value
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Click to download full resolution via product page

Experimental Workflow for In Vitro Kinase Inhibition Assay.

Protocol Outline:

Compound Preparation: Serially dilute CHMFL-PI4K-127 in a suitable solvent (e.g., DMSO).

Reaction Setup: In a microplate, combine the recombinant PfPI4K enzyme, a lipid substrate

(e.g., phosphatidylinositol), and ATP in a kinase buffer.

Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled

temperature to allow the enzymatic reaction to proceed.

Detection: Stop the reaction and add a detection reagent that measures the amount of ADP

produced (correlating with kinase activity). Luminescence is a common readout.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to a control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-

response curve.

In Vitro Antimalarial Activity Assay
The efficacy of CHMFL-PI4K-127 against P. falciparum is assessed by measuring the inhibition

of parasite growth in an in vitro culture system.

Protocol Outline:

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human

erythrocytes.

Compound Treatment: Add serial dilutions of CHMFL-PI4K-127 to the parasite culture.

Incubation: Incubate the treated cultures for a full parasite life cycle (e.g., 48 or 72 hours).

Growth Measurement: Quantify parasite growth using methods such as SYBR Green I-

based fluorescence assay (to measure DNA content), microscopy (Giemsa-stained smears),

or lactate dehydrogenase (pLDH) assay.
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Data Analysis: Calculate the EC₅₀ value, the concentration of the compound that inhibits

parasite growth by 50%.

In Vivo Efficacy Studies
The antimalarial activity of CHMFL-PI4K-127 in a living organism is evaluated using rodent

models of malaria.

Protocol Outline:

Animal Model: Use a suitable mouse model, such as BALB/c mice.

Infection: Infect the mice with a rodent-infecting Plasmodium species (e.g., P. berghei for

blood-stage assays or sporozoites for liver-stage assays).

Drug Administration: Administer CHMFL-PI4K-127 orally at different doses.

Monitoring:

Blood Stage: Monitor parasitemia (the percentage of infected red blood cells) daily by

examining blood smears.

Liver Stage: Measure the parasite load in the liver at a specific time point post-infection

using methods like quantitative PCR.

Data Analysis: Determine the effective dose that reduces parasitemia or liver parasite burden

by a certain percentage (e.g., ED₅₀ or ED₉₀).

Conclusion
CHMFL-PI4K-127 is a promising antimalarial drug candidate with a novel mechanism of action.

Its high potency against PfPI4K, excellent in vitro and in vivo efficacy, and activity against drug-

resistant strains highlight its potential to contribute to the development of new therapies to

combat malaria. Further preclinical and clinical studies are warranted to fully evaluate its

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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